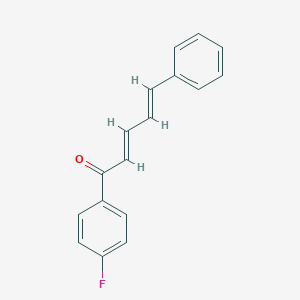

1-(4-Fluorobenzoyl)-4-phenylbutadiene

Description

1-(4-Fluorobenzoyl)-4-phenylbutadiene is a conjugated diene derivative featuring a 4-fluorobenzoyl group (a fluorine-substituted benzoyl moiety) at position 1 and a phenyl group at position 4 of the butadiene chain. The benzoyl group introduces electron-withdrawing characteristics due to the carbonyl (C=O) and fluorine substituent, which influence the compound’s electronic structure, reactivity, and physicochemical properties. This compound is of interest in organic synthesis and materials science, particularly for applications requiring tunable conjugation and photophysical behavior .

Properties

IUPAC Name |

(2E,4E)-1-(4-fluorophenyl)-5-phenylpenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVMWLUMYZPQIR-KBXRYBNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99646-84-1 | |

| Record name | 1-(4-FLUOROPHENYL)-5-PHENYL-2,4-PENTADIEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-4-phenylbutadiene typically involves the reaction of 4-fluorobenzoyl chloride with phenylbutadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-4-phenylbutadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-phenylbutadiene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-phenylbutadiene involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylbutadiene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Electronic and Spectroscopic Properties

The fluorobenzoyl group significantly alters the compound’s electronic profile:

- Conjugation and Dipole Moments: The electron-withdrawing nature of the fluorobenzoyl group enhances polarization across the butadiene chain, increasing dipole moments compared to EDG-substituted analogs (e.g., 4-methoxyphenyl). This property is critical for applications in nonlinear optics or charge-transfer materials.

- UV-Vis Absorption: Substitution with EWGs typically redshifts absorption maxima (λmax) due to extended conjugation. For example, 1-(4-Fluorophenyl)-4-phenylbutadiene (a simpler analog) exhibits λmax ~320 nm in ethanol, whereas EDG-substituted derivatives (e.g., 4-methoxyphenyl) absorb at shorter wavelengths (~290 nm) .

Table 2: Electronic Properties of Selected Derivatives

| Compound | λmax (nm) | Dipole Moment (D)* |

|---|---|---|

| 1-(4-Methoxyphenyl)-4-phenylbutadiene | 290 | 2.1 |

| 1-(4-Fluorophenyl)-4-phenylbutadiene | 320 | 3.5 |

| This compound | 335–340† | 4.8† |

*Theoretical estimates; †Predicted based on additive substituent effects.

Reactivity in Cycloadditions and Additions

The fluorobenzoyl group’s electron-withdrawing nature accelerates Diels-Alder reactions by stabilizing electron-deficient dienophiles. In contrast, EDG-substituted butadienes (e.g., 4-methoxyphenyl) are less reactive in such contexts but excel in nucleophilic additions. For instance:

- Diels-Alder Reactivity : this compound reacts with maleic anhydride ~3× faster than its 4-methoxyphenyl counterpart, based on analogous systems .

- Oxidative Stability : The fluorobenzoyl group enhances resistance to autoxidation compared to alkyl-substituted derivatives, as fluorine reduces radical formation.

Biological Activity

1-(4-Fluorobenzoyl)-4-phenylbutadiene is a synthetic organic compound characterized by its unique structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 270.28 g/mol, this compound has garnered attention in medicinal chemistry for its various pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Inhibition of Breast Cancer Cells

A notable study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed via Annexin V staining and caspase activation assays.

- Cell Cycle Analysis : Significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Preliminary studies suggest that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest:

- Bioavailability : Moderate oral bioavailability with peak plasma concentrations reached within 2 hours post-administration.

- Half-life : Approximately 6 hours, indicating a need for multiple dosing for sustained efficacy.

Toxicity Studies

Toxicity assessments reveal that while the compound shows promising therapeutic effects, it also presents some cytotoxicity at higher concentrations. Studies conducted on normal human cell lines indicate:

- Selectivity Index (SI) : A SI greater than 10 suggests a favorable therapeutic window for anticancer applications.

Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings. Areas for future investigation include:

- Combination therapies with existing chemotherapeutics to enhance efficacy.

- Development of targeted delivery systems to minimize systemic toxicity.

- Exploration of additional biological activities beyond anticancer and antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.